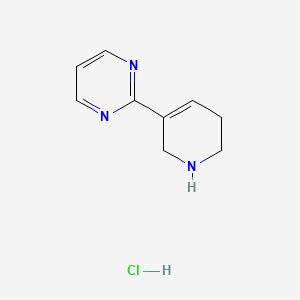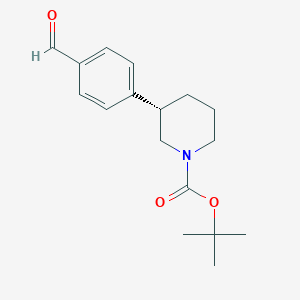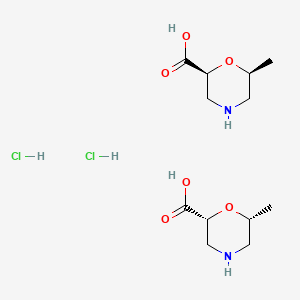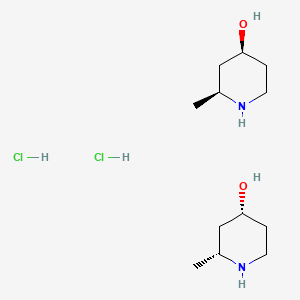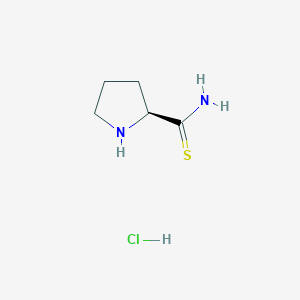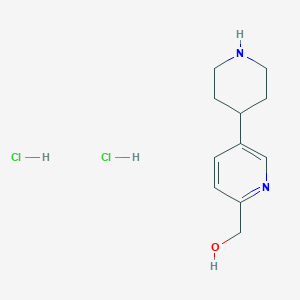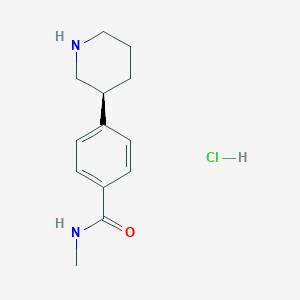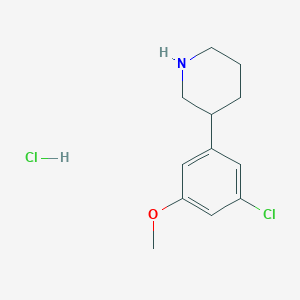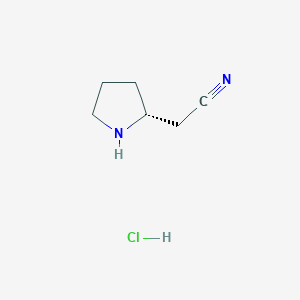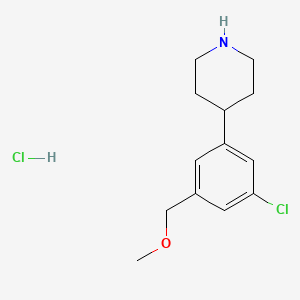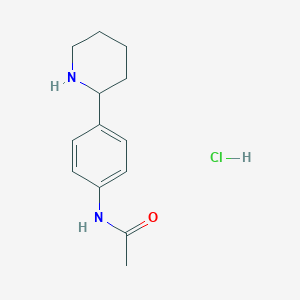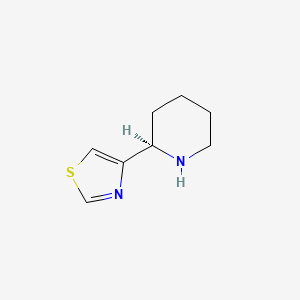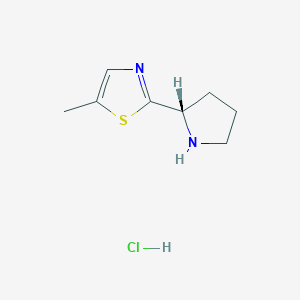
(S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride is a chiral compound featuring a thiazole ring substituted with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions to form the thiazole ring. The pyrrolidine moiety can then be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are frequently used to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
(S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can engage in π-π stacking interactions, while the pyrrolidine moiety can form hydrogen bonds or ionic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Thiazole derivatives: Compounds such as thiazole-4-carboxylic acid and thiazole-2-amine are structurally related and exhibit similar chemical reactivity.
Uniqueness
(S)-5-methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride is unique due to its specific combination of a chiral pyrrolidine moiety and a thiazole ring. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
属性
IUPAC Name |
5-methyl-2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.ClH/c1-6-5-10-8(11-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBYSLZPUSHVQG-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(S1)[C@@H]2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
